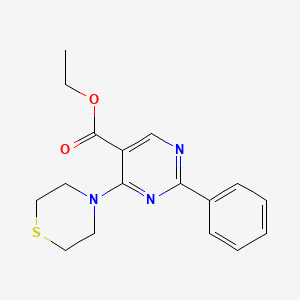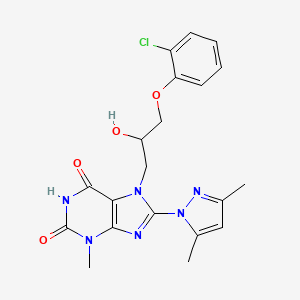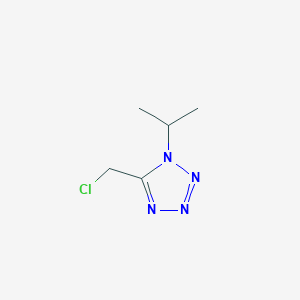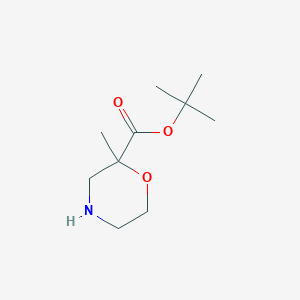
tert-Butyl 2-methylmorpholine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metal-free C3-alkoxycarbonylation
A study by Xie et al. (2019) demonstrated the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates, including tert-butyl carbazate, highlighting a practical protocol for preparing quinoxaline-3-carbonyl compounds. This process, under mild conditions, serves as an eco-friendly method for synthesizing bioactive natural products and synthetic drugs featuring quinoxaline motifs (Xie et al., 2019).
Esterification and Ritter Reaction
Dawar et al. (2011) explored the use of tert-butyl methyl ether for esterification of carboxylic acids, achieving high regioselectivity and yield in a one-pot esterification and Ritter reaction. This study underscores the versatility of tert-butyl compounds in facilitating complex organic transformations (Dawar et al., 2011).
Chiral Auxiliary Applications
Studer, Hintermann, and Seebach (1995) prepared enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, showcasing its utility as a chiral auxiliary in dipeptide synthesis. This highlights the compound's role in the synthesis of enantiomerically pure compounds, a critical aspect in pharmaceutical chemistry (Studer et al., 1995).
Polymerization Processes
Davis and Matyjaszewski (2000) reported on the atom transfer radical polymerization (ATRP) of tert-butyl acrylate, leading to controlled polymerizations and the preparation of block copolymers. This research illustrates the importance of tert-butyl compounds in the development of novel polymeric materials (Davis and Matyjaszewski, 2000).
Nucleophilic Substitutions and Radical Reactions
Jasch, Höfling, and Heinrich (2012) investigated the versatility of tert-butyl phenylazocarboxylates in nucleophilic substitutions and radical reactions, indicating their potential as building blocks in synthetic organic chemistry. This underscores the tert-butyl group's utility in facilitating diverse chemical reactions (Jasch et al., 2012).
Propiedades
IUPAC Name |
tert-butyl 2-methylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(4)7-11-5-6-13-10/h11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWCUCLTUUFZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

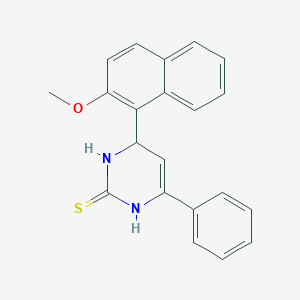
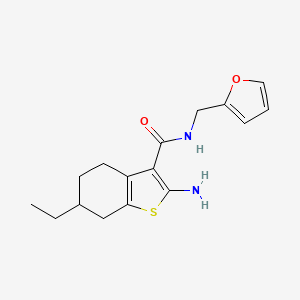
![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2927078.png)
![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2927080.png)
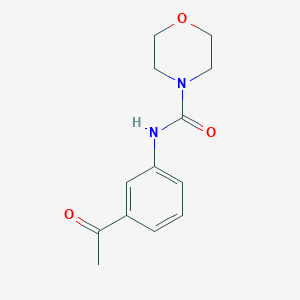
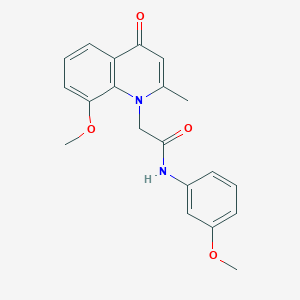
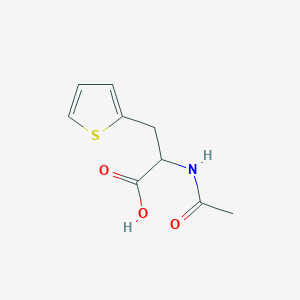
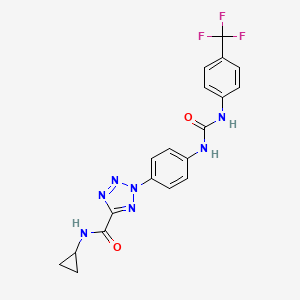
![N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2927088.png)
